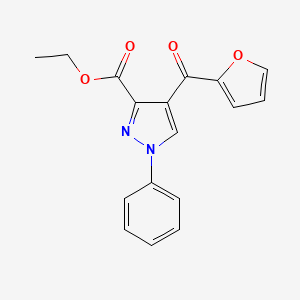![molecular formula C25H36N6O2 B11504970 Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11504970.png)
Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is a complex organic compound that features a triazine ring substituted with piperidine groups and a phenylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, which is then functionalized with piperidine groups. The final step involves the coupling of the triazine derivative with the ethyl 3-(4-methylphenyl)propanoate moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The triazine and piperidine moieties may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE
- ETHYL 3-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE
Uniqueness
ETHYL 3-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is unique due to the presence of piperidine groups, which can significantly influence its chemical and biological properties. These groups may enhance the compound’s stability, solubility, and ability to interact with biological targets compared to similar compounds with different substituents .
Propiedades
Fórmula molecular |
C25H36N6O2 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
ethyl 3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C25H36N6O2/c1-3-33-22(32)18-21(20-12-10-19(2)11-13-20)26-23-27-24(30-14-6-4-7-15-30)29-25(28-23)31-16-8-5-9-17-31/h10-13,21H,3-9,14-18H2,1-2H3,(H,26,27,28,29) |
Clave InChI |
YHZOGYBBFLYGQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Cyclohex-3-enyl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11504894.png)
![14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid](/img/structure/B11504906.png)
![4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11504913.png)
![1-(Adamantan-1-YL)-4-{[1,1'-biphenyl]-4-sulfonyl}piperazine](/img/structure/B11504917.png)
![4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11504919.png)
![2-fluoro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11504928.png)
![5-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504939.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate](/img/structure/B11504947.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11504952.png)
![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11504960.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11504967.png)
![7-[chloro(difluoro)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504977.png)
![N-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11504983.png)

